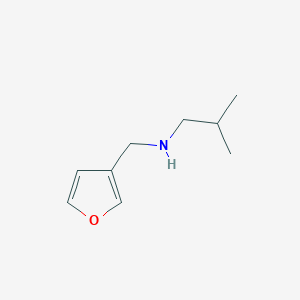

(Furan-3-ylmethyl)(2-methylpropyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(2)5-10-6-9-3-4-11-7-9/h3-4,7-8,10H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWANFYRMJSUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Furan 3 Ylmethyl 2 Methylpropyl Amine Analogues

Reactions Involving the Furan (B31954) Heterocyclic Moiety

The furan ring in these analogues is an electron-rich heterocycle, which makes it more reactive than benzene (B151609) in electrophilic aromatic substitutions and a competent diene in Diels-Alder reactions. researchgate.netnih.gov Its reactivity is, however, less aromatic than thiophene (B33073) or pyrrole (B145914), rendering it susceptible to ring-opening reactions under certain conditions. nih.gov

Diels-Alder Cycloaddition Reactions of Furan-Substituted Amines

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the construction of six-membered rings. nih.gov Furan and its derivatives can act as the diene component in these reactions, particularly with reactive dienophiles. nih.govwikipedia.org The reaction of furan-substituted amines with dienophiles like maleimides or maleic anhydride (B1165640) leads to the formation of oxanorbornene adducts. wikipedia.orglibretexts.org These reactions are often efficient, atom-economical, and can sometimes proceed under solvent-free conditions, aligning with the principles of green chemistry. wikipedia.orgacs.org However, the aromatic character of the furan ring makes it a less reactive diene compared to non-aromatic counterparts like cyclopentadiene, and the resulting cycloaddition reactions are often reversible. nih.govacs.org

The general scheme for the Diels-Alder reaction involving a furan-substituted amine and a dienophile is as follows: Furan-substituted amine (diene) + Dienophile → Oxanorbornene adduct

This reversibility, known as the retro-Diels-Alder reaction, can be influenced by factors such as temperature and the presence of nucleophiles. rsc.orgnih.gov

Diels-Alder reactions are characterized by their specific stereochemical and regiochemical outcomes.

Stereoselectivity: The reaction between a furan and a dienophile can lead to two diastereomeric products: the endo and exo adducts. Generally, the endo product is formed faster and is considered the kinetic product, while the exo product is more thermodynamically stable. wikipedia.orggoogle.com For many furan/maleimide (B117702) cycloadditions, the reaction is not highly selective, but the presence of electron-withdrawing substituents on either the furan or the maleimide can favor the formation of the endo adduct. nih.gov However, in some intramolecular Diels-Alder reactions involving a furan tethered to a dienophile, conformational constraints can lead to the preferential formation of the exo product. libretexts.org The energy difference between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is a key factor controlling the diastereomer distribution. acs.orggoogle.com

Regioselectivity: When an unsymmetrical furan derivative reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, leading to the potential formation of ortho and meta regioisomers. google.com In the case of 2-substituted furans, charge interactions between the diene and dienophile tend to favor ortho selectivity, whereas steric hindrance promotes meta selectivity. acs.orggoogle.com For instance, in Diels-Alder reactions between 6,7-dehydrobenzofuran and 2-substituted furans, electron-donating groups on the furan favor the formation of the more sterically hindered product, while electron-withdrawing groups favor the opposite regioisomer. pearson.com

| Reactants | Key Factors | Observed Selectivity | Reference |

|---|---|---|---|

| Furan-3-amine analogues + Maleimides | Substituents, Temperature | Mixture of endo (kinetic) and exo (thermodynamic) adducts. Electron-withdrawing groups can favor endo. | wikipedia.orgnih.gov |

| 2-Substituted Furans + Alkenes | Electronic effects vs. Steric hindrance | Charge interactions favor ortho-selectivity; steric factors favor meta-selectivity. | acs.orggoogle.com |

| 6,7-Dehydrobenzofuran + 2-Substituted Furans | Substituent electronics | Electron-donating groups favor the sterically crowded regioisomer; electron-withdrawing groups favor the less crowded isomer. | pearson.com |

| Intramolecular Furan/Dienophile | Conformational constraints | Can favor the exo product over the endo. | libretexts.org |

The nature of the substituent on the furan ring significantly impacts the reactivity and selectivity of the Diels-Alder reaction. nih.govlboro.ac.uk Strong electron-donating groups, such as an amine group, increase the electron density of the furan ring. nih.govlboro.ac.uk This elevation of the HOMO energy of the furan diene leads to a smaller HOMO-LUMO energy gap with the dienophile, thereby increasing the reaction rate. acs.org Conversely, electron-withdrawing groups decrease the reactivity of the furan diene. nih.govlboro.ac.uk

Computational studies using the Activation Strain Model (ASM) have provided deeper insights. nih.govlboro.ac.uk The increased reactivity of furans with electron-donating substituents, like an N,N-dimethylamino group at the 3-position, is attributed to a stronger interaction energy between the diene and dienophile. lboro.ac.uk For example, the presence of an N,N-dimethylfuran-2-amine substituent was found to favor the exo-cycloadduct due to a stronger interaction energy for the exo-approach along the reaction coordinate. nih.gov The position of the substituent (2- or 3-position) also plays a crucial role in determining the selectivity of the reaction. nih.govlboro.ac.uk

Electrophilic Aromatic Substitution on the Furan Ring (e.g., Acylation, Halogenation)

The furan ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom, making it significantly more reactive than benzene. nih.govresearchgate.netstackexchange.com Reactions can often be carried out with mild reagents and under gentle conditions. nih.govcore.ac.uk

Substitution occurs preferentially at the C2 (or C5) position because the carbocation intermediate formed by electrophilic attack at this position is more stable, being stabilized by three resonance structures. researchgate.netnih.govresearchgate.net Attack at the C3 (or C4) position results in a less stable intermediate with only two resonance structures. researchgate.net For (Furan-3-ylmethyl)(2-methylpropyl)amine, the C2 and C5 positions are the most likely sites for electrophilic attack, with the C2 position being sterically more accessible.

Common electrophilic substitution reactions include:

Halogenation: Furan reacts with bromine under mild conditions to yield 2-bromofuran. nih.govstackexchange.comcore.ac.uk

Acylation: Friedel-Crafts acylation can be performed using acyl halides or anhydrides in the presence of a mild Lewis acid catalyst like boron trifluoride or zinc bromide. pearson.comchemistrysteps.com For instance, 2-methylfuran (B129897) can be acylated at the 5-position. chemistrysteps.com

Formylation: Furan can undergo formylation to produce furfural (B47365) (2-formylfuran). stackexchange.com

Nitration: Nitration of furan can be achieved using reagents like acetyl nitrate (B79036) to form 2-nitrofuran. stackexchange.com

Nucleophilic Reactions and Pathways for Furan Ring Opening

While less common than electrophilic substitution, the furan ring can undergo reactions with nucleophiles, often leading to ring-opening. The relatively low resonance energy of furan makes it more susceptible to reactions that disrupt its aromaticity compared to other aromatic heterocycles. nih.govyoutube.com

One notable pathway involves the oxidation of the furan ring to generate a reactive intermediate, cis-2-butene-1,4-dial (BDA). This electrophilic species can then be trapped by nucleophiles. byjus.com A one-pot multicomponent reaction has been developed where a furan is oxidized, followed by sequential reaction with a thiol and an amine to generate stable N-pyrrole heterocycles. byjus.com This process demonstrates a pathway where initial oxidation facilitates nucleophilic attack and ring transformation.

Additionally, the addition of nucleophiles like amines or thiols to oxanorbornadienes (the products of Diels-Alder reactions) can promote a retro-Diels-Alder reaction, leading to fragmentation and the release of the furan. rsc.org The polymerization of furfuryl alcohol, which is sensitive to acidic conditions, can also involve furan ring-opening as a side reaction, yielding species containing carbonyl groups like levulinic acid. youtube.com

Reactions Involving the Secondary Amine Functional Group

The secondary amine in this compound exhibits typical nucleophilic and basic properties, allowing for a variety of chemical transformations.

Acylation: Secondary amines readily react with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often used to protect the amine group or to modify its electronic properties. For example, acylation of an aniline (B41778) derivative converts the strongly activating amino group into a moderately activating amide group, which can be useful in controlling the extent of electrophilic aromatic substitution on an attached aromatic ring.

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. However, direct alkylation can often lead to over-alkylation, producing a mixture of the tertiary amine and the quaternary ammonium (B1175870) salt. core.ac.uk A more controlled method for introducing alkyl groups is reductive amination. nih.govwikipedia.orgcore.ac.uk This involves the condensation of an aldehyde or ketone with the amine to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. nih.govcore.ac.uk This method avoids the issue of over-alkylation. core.ac.uk

Hofmann Elimination: The secondary amine can be converted into a quaternary ammonium salt through exhaustive methylation with an excess of methyl iodide. libretexts.org Treatment of this salt with a base like silver oxide and subsequent heating leads to an elimination reaction, known as the Hofmann elimination. libretexts.orgacs.orgbyjus.com This reaction typically forms an alkene and a tertiary amine. The regioselectivity of the elimination generally follows the Hofmann rule, favoring the formation of the least substituted (least stable) alkene, which is attributed to the steric bulk of the quaternary ammonium leaving group. libretexts.org

N-Alkylation and N-Acylation Reactions at the Nitrogen Center

The nitrogen atom in this compound is a nucleophilic center, capable of reacting with various electrophiles. N-alkylation and N-acylation are fundamental transformations for secondary amines, leading to the formation of tertiary amines and amides, respectively.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. For a secondary amine like this compound, alkylation leads to a tertiary amine. This can be achieved using a variety of alkylating agents, such as alkyl halides, in the presence of a base to neutralize the resulting acid. researchgate.net Aqueous-mediated N-alkylation represents an environmentally conscious approach. researchgate.net The synthesis of tertiary amines through these methods is a cornerstone of organic synthesis. researchgate.net In some cases, metal catalysts are employed to facilitate these transformations. For instance, ruthenium-triphos complexes can catalyze the N-ethylation of arylamines. organic-chemistry.org

N-Acylation: The reaction of the secondary amine with an acylating agent, such as an acid chloride or anhydride, yields an N,N-disubstituted amide. These reactions are typically rapid and high-yielding. Palladium-catalyzed methods have been developed that can concurrently perform N-demethylation and N-acylation on certain substrates. nih.gov

Below is a table summarizing common reagents used for these transformations.

| Transformation | Reagent Class | Specific Examples | Catalyst/Conditions |

| N-Alkylation | Alkyl Halides | Methyl Iodide, Benzyl Bromide | NaHCO₃ in aqueous medium researchgate.net |

| Dimethyl Sulfate | NaHCO₃ researchgate.net | ||

| Allylic Alcohols | Propan-2-en-1-ol | Iron-pincer complex organic-chemistry.org | |

| N-Acylation | Acyl Halides | Acetyl Chloride, Benzoyl Chloride | Typically no catalyst needed |

| Acid Anhydrides | Acetic Anhydride, Trifluoroacetic Anhydride | Phosphoric acid or boron trifluoride (optional) pharmaguideline.com | |

| Palladium Catalysis | Pd(OAc)₂ or Pd(acac)₂ | Base hydrolysis for subsequent steps nih.gov |

Formation of Imines, Enamines, and Related Nitrogen-Containing Linkages

The reaction of amines with carbonyl compounds (aldehydes and ketones) is a fundamental process for creating carbon-nitrogen double bonds (imines) or related structures. The type of product depends on the class of the amine.

Primary amines react with aldehydes and ketones to form imines . masterorganicchemistry.comyoutube.com

Secondary amines , such as this compound, react with enolizable aldehydes and ketones to form enamines (alkene + amine). masterorganicchemistry.comlibretexts.orgyoutube.com

The mechanism for enamine formation is an acid-catalyzed, reversible process that proceeds through several steps. libretexts.orgyoutube.com It begins with the nucleophilic addition of the secondary amine to the carbonyl carbon, followed by proton transfers to form a neutral intermediate called a carbinolamine. libretexts.org Acid-catalyzed dehydration of the carbinolamine generates a positively charged iminium ion . Since the secondary amine has no further protons on the nitrogen to lose, a proton is instead removed from an adjacent carbon (the α-carbon), leading to the formation of the C=C double bond of the enamine. youtube.comlibretexts.org

While direct imine formation from a secondary amine is not possible, related structures can be synthesized. For example, gold(I)-catalyzed cascade reactions can produce N-(furan-3-ylmethylene)benzenesulfonamides, which are a type of imine derivative. nih.gov Additionally, the synthesis of furan-3(2H)-imine scaffolds has been achieved through the reaction of α,β-unsaturated ketones with aniline derivatives, involving a 1,4-addition followed by intramolecular cyclization. nih.govnih.gov

Transformations and Derivatizations of the 2-Methylpropyl Moiety

The 2-methylpropyl (isobutyl) group attached to the nitrogen is a saturated alkyl chain. As such, it is generally chemically robust and lacks reactive sites for common functional group transformations under mild conditions. Derivatization of this moiety typically requires harsh conditions that are often unselective.

The most significant transformation involving this group is the cleavage of the nitrogen-carbon bond, known as N-dealkylation . This process converts the tertiary amine back into a secondary amine by removing the 2-methylpropyl group. nih.gov Chemical methods for N-dealkylation are particularly important in the modification of natural products, such as opiate alkaloids, to allow for subsequent re-alkylation with different functional groups. nih.gov For example, a one-pot, two-step method involves oxidation with m-chloroperbenzoic acid (m-CPBA) followed by treatment with an iron(II) salt to cleave the N-alkyl group. nih.gov

Mechanistic and Kinetic Investigations of Furan-Amine Transformations

Understanding the mechanisms and kinetics of reactions involving furan-amines is crucial for controlling reaction outcomes and designing efficient synthetic pathways.

Detailed Mechanistic Studies of Amination, Cycloaddition, and Substitution Reactions

Amination Reactions: The synthesis of furanyl amines often proceeds via the reductive amination of furan-based aldehydes or ketones. acs.orgmdpi.com The widely accepted mechanism for reductive amination involves two key steps:

Condensation of the carbonyl group with an amine source (e.g., ammonia) to form an imine intermediate. mdpi.com

Subsequent hydrogenation of the imine to yield the target amine. mdpi.com The hydrogenation of the imine is often considered the rate-determining step in this process. mdpi.com

Cycloaddition Reactions: The furan ring can act as a diene in [4+2] Diels-Alder cycloaddition reactions. numberanalytics.comquora.com This reaction provides a powerful method for constructing complex, six-membered ring systems. rsc.org The mechanism is typically a concerted pericyclic reaction. quora.comresearchgate.net The aromaticity of furan makes it less reactive than non-aromatic dienes, but its reactivity can be tuned by substituents. quora.comrsc.org Computational studies on the Diels-Alder reaction of 3-substituted furans (such as 3-dimethylaminofuran) with maleic anhydride show that the amine substituent favors the formation of the endo-cycloadduct under kinetic control. rsc.org In some cases, the amine and dienophile can be part of the same molecule, leading to an intramolecular Diels-Alder reaction after initial amide formation. youtube.com

Substitution Reactions: The furan ring is an electron-rich aromatic system and is significantly more reactive towards electrophilic substitution than benzene. chemicalbook.com The mechanism proceeds via an addition-elimination pathway, where the electrophile adds to the ring to form a stabilized carbocation (an arenium ion), followed by the loss of a proton to restore aromaticity. numberanalytics.comchemicalbook.com Substitution occurs preferentially at the C2 and C5 positions due to the greater stability of the resulting cationic intermediate, which can be described by three resonance structures. chemicalbook.com Addition at the C3 or C4 position results in a less stable intermediate with only two resonance structures. chemicalbook.com The (2-methylpropyl)aminomethyl substituent at the 3-position will direct incoming electrophiles, influencing the final product distribution.

Kinetic Analysis of Key Reaction Pathways in Furan-Amine Chemistry

Kinetic studies provide quantitative insight into reaction rates, activation energies, and the influence of various parameters on furan-amine transformations.

The acid-catalyzed hydrolysis of the furan ring has also been investigated. For furan and 2,5-dimethylfuran (B142691), the kinetics show that the logarithm of the first-order rate constant is linear with respect to Hammett's acidity function (H₀). researchgate.net The proposed mechanism involves a slow, rate-limiting proton transfer to the α-carbon atom of the furan ring. researchgate.net

Kinetic analysis of the conversion of 2,5-dimethylfuran and ethylene (B1197577) to p-xylene, a tandem reaction involving Diels-Alder cycloaddition and dehydration, revealed two distinct kinetic regimes depending on the concentration of the solid acid catalyst. acs.org At low catalyst loadings, the dehydration step is rate-limiting, while at high loadings, the reaction rate becomes independent of the catalyst concentration. acs.org

The table below presents key kinetic parameters for relevant furan transformations from the literature.

| Reaction | Substrate | Catalyst/Conditions | Kinetic Model/Parameters | Source |

| Ring Hydrogenation | Furfurylamine (B118560) | Rh/Al₂O₃, 42.5-80.1 °C | Hougen-Watson-Langmuir-Hinshelwood; Eₐ = 49.4 ± 2.5 kJ/mol | acs.org |

| Ring Hydrolysis | Furan, 2,5-Dimethylfuran | Aqueous Perchloric Acid | Rate-limiting proton transfer to α-carbon | researchgate.net |

| Biotransformation | Furan | Rat Hepatocytes | Michaelis-Menten; Kₘ = 0.4 µM, Vₘₐₓ = 0.018 µmol/hr/10⁶ cells | nih.gov |

| Detoxification | Furfural | Acinetobacter baylyi ADP1 | Follows alcohol-aldehyde-acid pathway | nih.gov |

These mechanistic and kinetic studies are fundamental to understanding and predicting the chemical behavior of this compound and its analogues, enabling the strategic design of synthetic routes and the control of reaction selectivity.

Theoretical and Computational Chemistry of Furan 3 Ylmethyl 2 Methylpropyl Amine and Analogues

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations provide fundamental insights into the molecular properties of (Furan-3-ylmethyl)(2-methylpropyl)amine, revealing the interplay between its aromatic furan (B31954) core and the flexible amine substituent.

The electronic character of this compound is determined by the combination of its constituent parts: the aromatic furan ring and the nucleophilic amine group. Molecular Orbital (MO) theory is essential for understanding this electronic structure. libretexts.org The furan ring is a five-membered aromatic heterocycle containing six π-electrons, which satisfies Hückel's rule (4n+2, where n=1). vaia.comncert.nic.in These π-electrons, which include a lone pair from the oxygen atom, are delocalized across the ring, leading to significant resonance stabilization. imperial.ac.ukyoutube.com This delocalization makes the furan ring electron-rich and susceptible to electrophilic attack. nih.gov

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting chemical reactivity. nih.gov For furan-amine systems, the HOMO is typically expected to have significant contributions from the furan's π-system and the nitrogen's lone pair, reflecting the molecule's nucleophilic character. The LUMO is generally a π* antibonding orbital distributed over the furan ring, indicating where a nucleophilic attack on the molecule would likely occur. researchgate.net

Interactive Data Table: Hypothetical Frontier Molecular Orbitals (FMOs) for this compound

This table presents a conceptual overview of the expected characteristics of the frontier molecular orbitals based on theoretical principles.

| Molecular Orbital | Expected Energy (Arbitrary Units) | Primary Character | Implication for Reactivity |

| HOMO | -6.5 eV | π-orbital (Furan Ring) + n-orbital (Nitrogen) | Site of electrophilic attack; electron-donating capability. |

| LUMO | +1.8 eV | π*-orbital (Furan Ring) | Site of nucleophilic attack; electron-accepting capability. |

| HOMO-LUMO Gap | 8.3 eV | - | Indicates high kinetic stability. |

The flexibility of this compound arises from the rotation around its single bonds, specifically the C-N bond of the amine and the C-C bonds of the isobutyl group and the methylene (B1212753) bridge. Conformational analysis, typically performed using density functional theory (DFT) calculations, can identify the molecule's most stable three-dimensional structures. nih.govrsc.org The stability of different conformers is governed by a delicate balance of intramolecular interactions, including steric hindrance and weaker, non-covalent forces. nih.gov

Interactive Data Table: Predicted Stable Conformers and Key Interactions

This table outlines plausible low-energy conformers based on the rotation around the central C-N bond and the dominant interactions influencing their stability.

| Conformer | Dihedral Angle (Furan-C-N-C) | Dominant Interaction(s) | Relative Energy (kcal/mol) |

| Anti | ~180° | Minimized steric hindrance. | 0.0 (Reference) |

| Gauche-1 | ~60° | Potential for weak C-H···N intramolecular hydrogen bonding; moderate steric strain. | +1.5 |

| Gauche-2 | ~-60° | Potential for weak C-H···N intramolecular hydrogen bonding; moderate steric strain. | +1.5 |

| Eclipsed | ~0° | Maximized steric repulsion between the furan ring and the isobutyl group. | > +5.0 (Unstable) |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of intermediates and transition states. nih.gov This provides a detailed, step-by-step understanding of reaction mechanisms.

For this compound, a probable reaction pathway is electrophilic aromatic substitution on the furan ring. pearson.com Computational modeling can identify the transition state (TS) for this process, which is the highest energy point along the reaction coordinate. researchgate.net The geometry of the TS typically involves the partial formation of a new bond between a carbon atom of the furan ring and the incoming electrophile, leading to a temporary loss of aromaticity in a structure known as a sigma complex or Wheland intermediate.

The activation energy (Ea) is the energy difference between the reactants and the transition state, representing the kinetic barrier to the reaction. youtube.comyoutube.com A lower activation energy corresponds to a faster reaction rate. For furan, electrophilic attack is generally fastest at the C2 or C5 positions due to superior stabilization of the positive charge in the transition state. The presence of the electron-donating aminomethyl group at the C3 position is expected to activate the ring towards substitution, primarily at the C2 position.

Interactive Data Table: Estimated Activation Energies for a Hypothetical Electrophilic Attack

This table provides a qualitative comparison of predicted activation energies for electrophilic substitution at different positions on the furan ring.

| Position of Attack | Transition State Characteristics | Predicted Relative Activation Energy | Rationale |

| C2 | Positive charge delocalized effectively by both the oxygen and the C3-substituent. | Low | Most favored position due to strong resonance stabilization. |

| C5 | Positive charge delocalized by the ring oxygen, but less influence from the C3-substituent. | Medium | Less favored than C2 but more favored than C4. |

| C4 | Disrupted conjugation; less effective charge delocalization. | High | Least favored position due to poor stabilization of the intermediate. |

To gain deeper insight into what controls the activation energy, the Activation Strain Model (ASM), also known as the Distortion/Interaction model, is a powerful conceptual tool. nih.govrsc.orgcapes.gov.br The ASM partitions the energy along the reaction coordinate, ΔE(ζ), into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). nih.govresearchgate.net

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

Strain Energy (ΔE_strain): This term is always destabilizing and represents the energy required to distort the reactants from their equilibrium geometries into the geometries they adopt at a specific point along the reaction coordinate.

Interaction Energy (ΔE_int): This term is stabilizing and represents the actual interaction (e.g., electrostatic, orbital) between the two distorted reactant fragments.

The height of the activation barrier is thus determined by the balance between the strain required to prepare the reactants for reaction and the stabilizing interaction between them at the transition state. nih.gov

Further partitioning of the interaction energy is possible through Energy Decomposition Analysis (EDA). youtube.comnih.gov EDA separates the interaction energy into chemically meaningful terms:

Electrostatics: The classical electrostatic interaction between the charge distributions of the fragments.

Pauli Repulsion: The destabilizing quantum mechanical effect arising from the interaction of filled orbitals.

Orbital Interaction: The stabilizing interaction from the mixing of occupied orbitals of one fragment with unoccupied orbitals of the other (charge transfer).

Dispersion: The attractive interaction arising from correlated electron movements.

This combined ASM-EDA approach provides a detailed causal relationship between the reactants' electronic and steric properties and their observed reactivity. nih.govnih.gov

Interactive Data Table: Conceptual ASM-EDA for Electrophilic Attack at the C2 Position

This table illustrates the hypothetical components of the activation energy (ΔE‡) at the transition state.

| Energy Component | Description | Estimated Contribution |

| ΔE‡ (Activation Energy) | Total energy barrier. | Sum of components |

| ΔE_strain | Energy to deform furan and the electrophile. | + (Destabilizing) |

| ΔE_int | Total interaction between distorted fragments. | - (Stabilizing) |

| Electrostatics | Attraction between electron-rich furan and positive electrophile. | - (Stabilizing) |

| Pauli Repulsion | Repulsion between electron clouds upon approach. | + (Destabilizing) |

| Orbital Interaction | HOMO(furan)-LUMO(electrophile) interaction. | - (Strongly Stabilizing) |

| Dispersion | Weak van der Waals forces. | - (Slightly Stabilizing) |

Chemical reactions rarely occur in the gas phase; they are almost always conducted in a solvent. The solvent can significantly influence reaction pathways and activation energies. Computational models must account for these effects. There are two primary approaches to modeling solvation: rsc.orgresearchgate.net

Implicit (Continuum) Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charged intermediates and transition states. rsc.org

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. rsc.org The reacting species are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with computationally cheaper molecular mechanics. This method is more computationally intensive but is necessary to capture specific, short-range interactions like hydrogen bonding between the solute and solvent, which can play a direct role in the reaction mechanism. chemrxiv.org

For furan-based systems, studies have shown that while implicit models can often correctly predict the most favorable reaction pathway, explicit models are sometimes required to understand the nuanced role of direct solvent participation. rsc.orgresearchgate.net The choice of model represents a trade-off between computational cost and the desired level of accuracy for describing solute-solvent interactions.

Interactive Data Table: Comparison of Solvation Models for Studying Furan-Amine Reactivity

| Model Type | Advantages | Disadvantages | Best Used For |

| Implicit (e.g., SMD, PCM) | Computationally fast; good for screening and general electrostatic effects. | Cannot model specific solute-solvent interactions (e.g., hydrogen bonds); may not capture effects of solvent structure. | Calculating reaction profiles where bulk polarity is the dominant solvent effect. rsc.org |

| Explicit (e.g., QM/MM) | Accurately models specific interactions; provides insight into direct solvent participation. | Computationally very expensive; requires extensive sampling of solvent configurations. | Mechanisms where solvent acts as a catalyst or is part of the transition state (e.g., proton transfer). chemrxiv.org |

Structure-Reactivity Relationships (SRR) and Rational Design Principles

Elucidating the Influence of Furan and Alkyl Substituents on Chemical Reactivity

The reactivity of this compound is a composite of the electronic and steric effects exerted by the furan-3-ylmethyl and the 2-methylpropyl (isobutyl) substituents attached to the nitrogen atom.

The furan ring, as a five-membered aromatic heterocycle, possesses distinct electronic characteristics. ijabbr.com It is generally more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the oxygen heteroatom. ijabbr.com However, the position of substitution on the furan ring is crucial. In the case of this compound, the connection is at the 3-position. Computational studies on furan and its derivatives indicate that the electronic properties, and thus reactivity, can be significantly influenced by the nature and position of substituents. rsc.orgumich.edursc.org The furan ring generally acts as a π-electron system that can delocalize the lone pair of electrons from the attached amino group, which tends to decrease the basicity of the amine compared to simple aliphatic amines. researchgate.net This effect is less pronounced than in aniline (B41778), where the lone pair is directly conjugated with the aromatic ring, but the inductive effect of the furan ring still plays a role.

The alkyl substituent, in this case, the isobutyl group, also has a significant impact on the amine's reactivity. Alkyl groups are generally considered electron-donating through an inductive effect (+I effect), which increases the electron density on the nitrogen atom. chemistryguru.com.sgyoutube.com This increased electron density makes the lone pair more available for donation to a proton or other electrophiles, thereby increasing the amine's basicity and nucleophilicity compared to ammonia (B1221849) or primary amines. researchgate.netchemistryguru.com.sgyoutube.com

The interplay of these electronic and steric factors determines the chemical profile of this compound. For instance, its basicity will be lower than that of diisobutylamine (B89472) due to the electron-withdrawing influence of the furan-3-ylmethyl group, but higher than that of furan-3-ylmethanamine (B1305849) due to the +I effect of the isobutyl group. The following table provides a conceptual comparison of basicity.

Table 1: Conceptual Comparison of Amine Basicity

| Compound Name | Structure | Influencing Factors | Predicted Relative Basicity |

| Diisobutylamine | (CH₃)₂CHCH₂-NH-CH₂CH(CH₃)₂ | Strong +I effect from two isobutyl groups, moderate steric hindrance. | High |

| This compound | +I effect of isobutyl group, -I effect of furan-3-ylmethyl group, moderate steric hindrance. | Intermediate | |

| Furan-3-ylmethanamine | -I effect of furan-3-ylmethyl group. | Low | |

| Isobutylamine (B53898) | (CH₃)₂CHCH₂-NH₂ | +I effect of one isobutyl group. | Intermediate-High |

This table presents a qualitative prediction based on established chemical principles of inductive and steric effects.

Computational Prediction and Design of Novel Furan-Amine Derivatives with Tailored Reactivity

Modern computational chemistry provides powerful tools for the quantitative prediction of molecular properties and for the rational design of new chemical entities with desired reactivity. mdpi.comopenmedicinalchemistryjournal.comnih.govmdpi.com Methods such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling are invaluable in this context. acs.orgnih.gov

DFT calculations can be employed to determine a wide range of electronic and structural properties for this compound and its hypothetical analogues. umich.edunih.gov These properties include optimized molecular geometries, charge distributions, and frontier molecular orbital (FMO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). umich.eduacs.org The HOMO energy, for example, is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). acs.orgdigitaloceanspaces.com The HOMO-LUMO gap is an indicator of chemical reactivity and stability. umich.eduresearchgate.net

For instance, a computational study could compare the calculated properties of various furan-amine derivatives to predict their relative reactivity. By systematically modifying the substituents on the furan ring or the alkyl chain, one can model how these changes affect the molecule's electronic landscape.

Table 2: Hypothetical DFT-Calculated Properties for Furan-Amine Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Nucleophilicity |

| (Furan-3-ylmethyl)(methyl)amine | -5.8 | 1.2 | 7.0 | Moderate |

| This compound | -5.6 | 1.4 | 7.0 | Higher |

| (5-Nitro-furan-3-ylmethyl)(2-methylpropyl)amine | -6.2 | -0.5 | 5.7 | Lower |

| (5-Methoxy-furan-3-ylmethyl)(2-methylpropyl)amine | -5.3 | 1.6 | 6.9 | Highest |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general trends observed in computational studies where electron-donating groups (like methoxy) tend to increase HOMO energy and electron-withdrawing groups (like nitro) tend to lower it.

Furthermore, QSAR models can be developed to establish a mathematical relationship between the structural features of a series of compounds and their chemical reactivity or biological activity. nih.govaimspress.commdpi.com By calculating various molecular descriptors (e.g., electronic, steric, topological), a predictive model can be built and validated. acs.orgdigitaloceanspaces.com Such models are instrumental in the high-throughput screening of virtual libraries of novel furan-amine derivatives. acs.org This allows for the pre-selection of the most promising candidates for synthesis, thereby saving significant time and resources. mdpi.com

The rational design process, therefore, integrates these computational approaches. mdpi.commdpi.com Starting with the lead compound, this compound, specific modifications can be proposed to tune its reactivity. For example, if higher nucleophilicity is desired, computational models might suggest introducing electron-donating substituents on the furan ring. Conversely, to decrease reactivity, electron-withdrawing groups could be incorporated. ijabbr.com This in silico design and prediction cycle is a cornerstone of modern chemical research, enabling the efficient development of molecules with precisely tailored properties. nih.gov

Applications and Future Directions in Organic Synthesis

(Furan-3-ylmethyl)(2-methylpropyl)amine as a Precursor for Advanced Organic Materials

The furan (B31954) moiety is a versatile and renewable building block for the synthesis of polymers and advanced materials. acs.orgresearchgate.net Furan-containing compounds, particularly those derived from biomass, are increasingly sought after to replace petroleum-based feedstocks. acs.org For instance, furan derivatives such as 2,5-furandicarboxylic acid (FDCA) are being explored as replacements for terephthalic acid in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). osti.gov

This compound could serve as a valuable monomer or modifying agent in polymer synthesis. The amine group can react with compounds like epoxides or acid chlorides to form epoxy resins or polyamides, respectively. The furan ring itself offers a site for polymerization or cross-linking reactions. One of the most notable reactions of the furan ring is its participation as a diene in Diels-Alder cycloadditions. acs.org This reaction can be used to create new aromatic structures, suggesting that polymers incorporating the this compound unit could be converted into more complex, rigid polymer backbones through post-polymerization modification. acs.org Furthermore, the structural properties of furan-amine compounds suggest potential applications in the development of organic electronic materials. evitachem.com

Integration into Multi-Step Synthesis of Structurally Complex Molecules

The furan ring is a common scaffold in a multitude of natural products and pharmaceuticals, making furan-containing intermediates like this compound valuable in synthetic organic chemistry. researchgate.netijabbr.com The synthesis of structurally diverse furan derivatives is a significant topic in modern organic synthesis. researchgate.net

The reactivity of the furan nucleus allows for its integration into complex molecular architectures through various transformations:

Cycloaddition Reactions: The furan ring can act as a diene in [4+2] and other cycloaddition reactions, providing a powerful method for constructing polycyclic systems. acs.orgresearchgate.net

Oxidative Ring-Opening: The furan ring can undergo oxidative ring-opening to yield highly functionalized 1,4-dicarbonyl compounds, which are versatile intermediates for synthesizing other heterocycles or acyclic products. nih.gov

Electrophilic Substitution: The furan ring is highly reactive towards electrophiles, typically at the C2 and C5 positions. This allows for the introduction of a wide range of functional groups. ijabbr.com

This compound can serve as a building block where the furan ring is later transformed into a different structural motif. For example, the Paal-Knorr synthesis, which typically forms furans from 1,4-dicarbonyls, can be conceptually reversed. nih.gov An oxidative cleavage of the furan ring in our target molecule would yield a complex amine-containing dicarbonyl compound, a valuable precursor for further synthesis. The amine functionality can also direct reactions or be used as a handle for attaching the furan scaffold to a larger molecule during a multi-step synthesis. evitachem.com

Development of Sustainable and Green Synthetic Routes to Furan-Amines from Biomass-Derived Feedstocks

A major focus of modern chemistry is the transition from fossil fuels to renewable resources. acs.org Lignocellulosic biomass is a rich source of carbohydrates that can be converted into valuable platform chemicals, including furan derivatives like furfural (B47365) (from C5 sugars) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars). mdpi.comnih.govnih.gov These furanic aldehydes are key starting materials for the sustainable production of furan-amines. acs.org

The primary route to synthesizing amines from these bio-derived furans is through reductive amination. mdpi.com This process involves reacting the furanic aldehyde (like furfural or HMF) with an amine source (such as ammonia (B1221849) or a primary/secondary amine) in the presence of hydrogen and a heterogeneous catalyst. mdpi.comacs.org This one-pot reaction is highly desirable from a green chemistry perspective as it can reduce waste and energy consumption compared to traditional multi-step methods. acs.org

Numerous catalytic systems have been developed to improve the efficiency and selectivity of this transformation. The choice of active metal, support, and reaction conditions is crucial to maximize the yield of the desired amine while minimizing side reactions like hydrogenation of the furan ring or polymerization. mdpi.com

| Furan Feedstock | Nitrogen Source | Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Furfural (FF) | Ammonia (NH₃) | Co/NC-700 (Co nanoparticles in N-doped carbon) | Achieved a high yield of furfurylamine (B118560) (FAM) (99%) at 120 °C. | mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Aniline (B41778) | Pd/C (Palladium on Carbon) | High activity and selectivity for N-substituted furfuryl amines. The carbon support enhanced unsaturated Pd sites, boosting selectivity. | acs.org |

| 2,5-Diformylfuran (DFF) | Ammonia (NH₃) | Various (e.g., Ni, Co, Ru based) | Yields 2,5-bis(aminomethyl)furan (B21128) (BAMF), a monomer for novel biopolymers. The synthesis is challenging due to potential polymerization. | mdpi.com |

| Fructose (B13574) (One-Pot) | - | SiO₂-[PEIH]x[POM] | Demonstrated a tandem dehydration-oxidation of fructose to 2,5-diformylfuran (DFF), a direct precursor for furan-diamines. | rsc.org |

The synthesis of this compound could be envisioned via a similar sustainable pathway, starting from furan-3-carbaldehyde, which can also be derived from biomass, and reacting it with 2-methylpropylamine through catalytic reductive amination.

Emerging Research Areas and Unexplored Transformations in Furan-3-ylmethyl Amine Chemistry

While the chemistry of furan-2-ylmethyl amines is well-explored, furan-3-ylmethyl amines represent a less investigated class of compounds, offering opportunities for new discoveries. Emerging research focuses on novel multicomponent reactions and the development of unique molecular scaffolds.

A significant emerging area is the development of novel multicomponent reactions (MCRs) involving furans. For example, a recently developed bio-inspired "Furan-Thiol-Amine (FuTine)" reaction combines a furan electrophile, a thiol, and an amine in one pot to generate stable pyrrole (B145914) heterocycles under physiological conditions. researchgate.net This type of reaction highlights the potential for using furan-amines in complex, one-pot transformations to rapidly build molecular diversity. Applying this concept to this compound could lead to novel heterocyclic structures through the reactivity of the amine moiety in concert with an activated furan ring.

Another area for exploration is the synthesis and application of novel bioactive compounds. Research into N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has shown that these molecules can possess significant antimicrobial activity. nih.gov This suggests that the furan-ylmethyl amine scaffold is a promising pharmacophore. Future work could involve synthesizing derivatives of this compound and screening them for various biological activities, potentially leading to new therapeutic agents.

Unexplored transformations could include selective catalytic functionalization of the furan ring at the C2, C4, or C5 positions without affecting the amine side chain, or vice versa. Developing orthogonal protection-free strategies to modify either the furan or the amine part of the molecule would significantly enhance its utility as a synthetic building block.

Q & A

Q. What is the systematic IUPAC nomenclature for (Furan-3-ylmethyl)(2-methylpropyl)amine, and how is it derived?

The IUPAC name follows the "primary amine" naming convention. The parent hydride is "furan-3-ylmethane," where the furan ring is substituted at the 3-position with a methyl group. The amine group is attached to the methyl substituent, and the 2-methylpropyl (isobutyl) group acts as the alkyl substituent. Using method (1) from IUPAC guidelines, the name is constructed as N-(furan-3-ylmethyl)-2-methylpropan-1-amine .

Q. What laboratory synthesis routes are commonly used for this compound?

Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Route 1 : React furan-3-ylmethanol with thionyl chloride to form the chloromethyl intermediate, followed by reaction with 2-methylpropylamine under basic conditions.

- Route 2 : Catalytic hydrogenation of a nitrile derivative (e.g., (furan-3-ylmethyl)(2-methylpropyl)cyanamide) using hydrogen gas and a palladium catalyst . Purification often requires distillation or column chromatography.

Q. What safety protocols are critical for handling this compound?

Based on analogous amines (e.g., methyl(2-methylpropyl)amine):

- Storage : Keep in a tightly sealed container in a cool (<25°C), ventilated area, away from oxidizers and acids .

- PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .

- Spills : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

SHELXL is used for refining crystal structures. Key steps include:

- Data collection : High-resolution (<1.0 Å) diffraction data from single crystals.

- Modeling : Assign anisotropic displacement parameters to non-hydrogen atoms.

- Validation : Check for R-factor convergence (<5%) and validate using CCDC/Mercury tools. Challenges may arise from disorder in the furan ring or flexible isobutyl chain .

Q. What NMR strategies characterize its stereochemical and electronic properties?

- 1H/13C NMR : Identify furan protons (δ 6.3–7.5 ppm) and amine protons (δ 1.2–2.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the isobutyl chain.

- NOESY : Detect spatial proximity between the furan ring and amine group to confirm conformation.

- HSQC/HMBC : Correlate coupling between furan carbons and adjacent protons .

Q. How can reaction conditions be optimized to improve synthetic yield and enantiopurity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Catalysis : Chiral catalysts like (R)-BINAP in asymmetric hydrogenation improve enantioselectivity.

- Kinetic control : Lower temperatures (0–5°C) reduce side reactions during amine alkylation .

Q. What in vitro assays are suitable for studying its bioactivity, particularly at serotonin receptors?

- Receptor binding : Radioligand displacement assays (e.g., [³H]-LSD for 5-HT2A/2C receptors).

- Functional activity : Measure cAMP accumulation or calcium flux in HEK293 cells expressing recombinant receptors.

- Selectivity screening : Cross-test against adrenergic (α/β) and dopaminergic receptors to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.